![molecular formula C13H10N2O3 B1392271 2-Methyl-4-(4-nitrobenzoyl)pyridine CAS No. 1187165-15-6](/img/structure/B1392271.png)
2-Methyl-4-(4-nitrobenzoyl)pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(4-nitrobenzoyl)pyridine” consists of a pyridine ring substituted with a methyl group at the 2-position and a 4-nitrobenzoyl group at the 4-position.Scientific Research Applications
Synthesis and Chemical Reactions
- Regioselective Reactions : Treatment of electron-deficient pyridine N-oxides with 4-nitrobenzoyl chloride leads to the formation of 2-functionalized products, including 2-Methyl-4-(4-nitrobenzoyl)pyridine. This process is applicable to various nitrogen-containing heterocycles like quinolines and pyrazines (Frei et al., 2018).
Polymer Synthesis
- Polyimides Synthesis : Novel polyimides with pyridine moieties in the main chain can be synthesized using pyridine-containing aromatic dianhydride monomers, derived from processes involving 4-nitrobenzoyl chloride, a component related to this compound (Wang et al., 2006).
Molecular Complexation
- Nonlinear Optics : The molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene and a 4-substituted pyridine-1-oxide, which is structurally similar to this compound, shows quadratic nonlinear optical behavior. This indicates potential applications in materials science (Muthuraman et al., 2001).
Crystal Structure Analysis
- X-Ray Diffraction Studies : The crystal structure of related compounds like 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, which shares structural similarities with this compound, has been determined using powder diffraction techniques. Such studies are crucial in understanding the molecular geometry and interactions within similar compounds (Rybakov et al., 2001).
Luminescent Properties
- Luminescence Studies : Compounds structurally similar to this compound, such as certain hydrazo-compounds and lanthanide nitrato complexes, exhibit specific luminescent properties. These properties are relevant in the development of new materials for optical applications (Michalski et al., 2016); (Petoud et al., 1997).
Safety and Hazards
properties
IUPAC Name |
(2-methylpyridin-4-yl)-(4-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-9-8-11(6-7-14-9)13(16)10-2-4-12(5-3-10)15(17)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUYRFUEJGAJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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